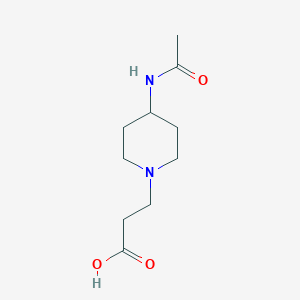
3-(4-Acetamidopiperidin-1-yl)propanoic acid
Cat. No. B8344696
M. Wt: 214.26 g/mol
InChI Key: QIRSYSRHOWUZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08252793B2
Procedure details


A mixture of benzyl 3-(4-acetamidopiperidin-1-yl)propanoate (3.81 g, 12.5 mmol) and Pd/C (10%, 0.20 g) in methanol (100 mL) was stirred under hydrogen atmosphere overnight. The solid was filtered and the filtrate was evaporated to give 3-(4-acetamidopiperidin-1-yl)propanoic acid (2.50 g). LCMS (+ESI) 215 (M+1).



Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH2:12][C:13]([O:15]CC2C=CC=CC=2)=[O:14])[CH2:7][CH2:6]1)(=[O:3])[CH3:2]>CO.[Pd]>[C:1]([NH:4][CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH2:7][CH2:6]1)(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.81 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1CCN(CC1)CCC(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under hydrogen atmosphere overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1CCN(CC1)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
